molecular formula C19H17FN2O3 B3090155 Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate CAS No. 1207051-46-4

Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate

Cat. No.: B3090155
CAS No.: 1207051-46-4
M. Wt: 340.3
InChI Key: JBZPLVSPGRFARX-UHFFFAOYSA-N
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Description

Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative characterized by a 6-fluoro substituent, a methyl ester at position 2, and a 4-amino linkage to a 2-ethoxyphenyl group. Its synthesis involves esterification and substitution reactions, as inferred from analogous procedures (e.g., methylation with methyl iodide under reflux) . Notably, commercial availability issues are indicated, as it is listed as discontinued by CymitQuimica .

Properties

IUPAC Name

methyl 4-(2-ethoxyanilino)-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-3-25-18-7-5-4-6-15(18)22-16-11-17(19(23)24-2)21-14-9-8-12(20)10-13(14)16/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZPLVSPGRFARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an arylamine in the presence of a base.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate serves as a valuable building block for synthesizing more complex quinoline derivatives. Its structural features allow for modifications that can lead to new compounds with enhanced properties.

Biology

Research indicates potential applications in antimicrobial and antiviral therapies. The compound's mechanism of action may involve inhibition of critical enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.

Medicine

The compound has been investigated for its therapeutic effects against various diseases, including:

  • Cancer: Studies suggest it may have anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
  • Infectious Diseases: Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Additionally, it has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which is relevant in treating conditions like peripheral neuropathy and multiple myeloma .

Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Cancer TreatmentInduced apoptosis in cancer cell lines through HDAC inhibition.
Antiviral PropertiesShowed potential against viral infections in vitro.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Activity: While the target compound’s exact applications are unclear, analogs with similar substituents (e.g., 6-fluoro, methyl ester) show promise in hyperglycemia management and P-glycoprotein inhibition.
  • Limitations: Lack of direct pharmacological data for the target compound necessitates extrapolation from structural analogs.

Biological Activity

Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Overview of Quinoline Derivatives

Quinoline derivatives are extensively studied due to their potential therapeutic applications, including antibacterial, antiviral, and anticancer activities. The introduction of various functional groups, such as the ethoxyphenyl and fluoro groups in this compound, enhances its biological efficacy.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antimicrobial properties .
  • Bactericidal Activity : In addition to MIC, the Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) were evaluated, demonstrating that the compound effectively kills bacteria at low concentrations .

The mechanism of action primarily involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial growth and replication .

Comparative Biological Activity Table

Pathogen MIC (μg/mL) MBC (μg/mL) Activity Type
Staphylococcus aureus0.220.5Bactericidal
Escherichia coli0.250.5Bactericidal
Candida albicans15.62531.25Fungicidal

Case Studies

  • Antimicrobial Evaluation : A study evaluated several quinoline derivatives for their antimicrobial activity, highlighting that this compound was among the most active compounds tested against Staphylococcus aureus and Escherichia coli, with significant bactericidal effects observed .
  • Biofilm Inhibition : Another research focused on the compound's ability to inhibit biofilm formation in Staphylococcus epidermidis. The results indicated a reduction in biofilm mass, showcasing its potential for treating biofilm-associated infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes such as electrophilic fluorination and esterification. Structure-activity relationship studies indicate that modifications on the quinoline core significantly influence biological activity, particularly in enhancing antimicrobial potency.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound, including:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate detailed pathways involved in its antimicrobial action.
  • Combination Therapy : Investigating synergistic effects with existing antibiotics to combat resistance.

Q & A

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Methodology : Combine gene expression profiling (RNA-seq) and proteomics (Western blot) to identify downstream targets. Use CRISPR-Cas9 knockout models to confirm target specificity. Cross-reference results with pathway enrichment analysis (KEGG, GO) to map biological networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate
Reactant of Route 2
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Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate

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